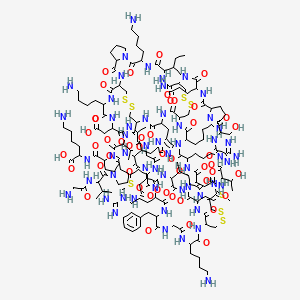
Human β-CGRP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human β-Calcitonin Gene-Related Peptide (Human β-CGRP) is a neuropeptide consisting of 37 amino acids. It is derived from the alternative splicing of the calcitonin gene and is primarily found in the enteric nervous system and the central nervous system . This compound plays a crucial role in various physiological processes, including vasodilation, inflammation, and nociception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Human β-CGRP typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the full peptide sequence is assembled .
Industrial Production Methods
Industrial production of this compound often employs recombinant DNA technology. This method involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast. The host cells are then cultured, and the peptide is expressed, harvested, and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Human β-CGRP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Major Products
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications are crucial for developing therapeutic applications of this compound .
Wissenschaftliche Forschungsanwendungen
Human β-CGRP has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and modification.
Biology: this compound is involved in various physiological processes, making it a valuable tool for studying neurobiology and cell signaling.
Industry: This compound is used in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Human β-CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) in combination with receptor activity-modifying protein 1 (RAMP1). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation .
Vergleich Mit ähnlichen Verbindungen
Human β-CGRP is similar to other peptides in the calcitonin gene-related peptide family, including α-CGRP. β-CGRP is encoded by a different gene (CALCB) and has distinct expression patterns and physiological roles. Unlike α-CGRP, which is primarily involved in sensory trigeminal afferents and pain mediation, β-CGRP is more prevalent in the enteric nervous system .
List of Similar Compounds
α-CGRP: Another isoform of CGRP with similar but distinct physiological roles.
Amylin: A peptide hormone co-secreted with insulin, involved in glucose regulation.
Adrenomedullin: A peptide with vasodilatory and diuretic properties.
Eigenschaften
CAS-Nummer |
101462-82-2 |
|---|---|
Molekularformel |
C₁₆₂H₂₆₇N₅₁O₄₈S₃ |
Molekulargewicht |
3793.41 |
Sequenz |
One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7) |
Synonyme |
Human β-CGRP; CGRP-II (Human) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


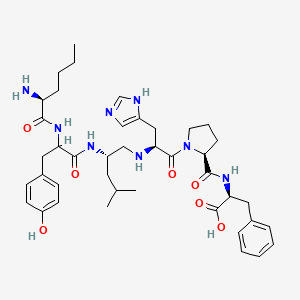
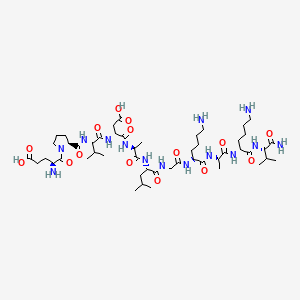
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
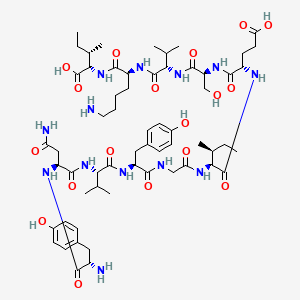
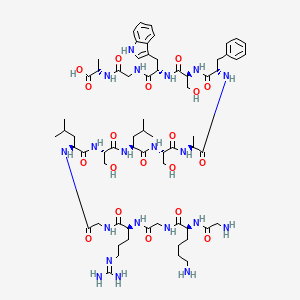
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
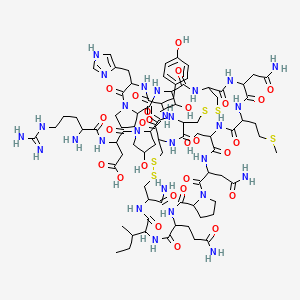
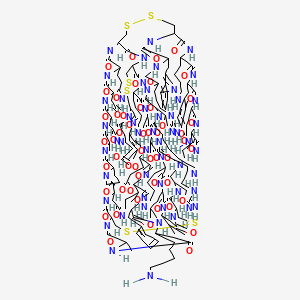

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
